1-[(3-Aminophenyl)methyl]piperidin-4-ol

Amine Oxidase Enzyme Inhibition Selectivity Profiling

1-[(3-Aminophenyl)methyl]piperidin-4-ol (CAS 1016757-84-8) is a heterocyclic organic compound belonging to the N-benzylpiperidin-4-ol class, characterized by a piperidine ring bearing a 4-hydroxyl group and an N-benzyl substituent with a meta-amino group. Its molecular formula is C₁₂H₁₈N₂O (MW 206.28 g/mol), and it serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 1016757-84-8
Cat. No. B2683068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Aminophenyl)methyl]piperidin-4-ol
CAS1016757-84-8
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC(=CC=C2)N
InChIInChI=1S/C12H18N2O/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2
InChIKeyURVMBDCFIVHKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Aminophenyl)methyl]piperidin-4-ol (CAS 1016757-84-8) Procurement & Selection Overview


1-[(3-Aminophenyl)methyl]piperidin-4-ol (CAS 1016757-84-8) is a heterocyclic organic compound belonging to the N-benzylpiperidin-4-ol class, characterized by a piperidine ring bearing a 4-hydroxyl group and an N-benzyl substituent with a meta-amino group . Its molecular formula is C₁₂H₁₈N₂O (MW 206.28 g/mol), and it serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research .

Why 1-[(3-Aminophenyl)methyl]piperidin-4-ol Is Not Directly Interchangeable with In-Class Analogs


Within the N-benzylpiperidin-4-ol class, subtle structural variations—such as the position of the amino group on the phenyl ring (ortho, meta, or para) or modifications to the piperidine core—profoundly alter molecular recognition profiles, physicochemical properties, and biological activity. For instance, the meta-amino substitution pattern in the target compound yields distinct amine oxidase inhibition profiles and logP values compared to its para-amino isomer . Additionally, ring-substituted analogs like 1-[(3-Aminophenyl)methyl]-4-methylpiperidin-3-ol exhibit increased lipophilicity (XLogP3 1.4 vs. 1.23 for the target) and higher molecular weight (220.31 vs. 206.28 g/mol), which can impact membrane permeability and target engagement . These differences render simple generic substitution scientifically invalid for experiments requiring precise structure-activity relationships or consistent physicochemical behavior.

Quantitative Differentiation Evidence for 1-[(3-Aminophenyl)methyl]piperidin-4-ol (CAS 1016757-84-8)


Selective Inhibition of Membrane Primary Amine Oxidase Over Diamine Oxidase

The target compound exhibits selective inhibition of human membrane primary amine oxidase (SSAO/VAP-1) with an IC₅₀ of 130 nM, while showing minimal activity against porcine diamine oxidase (IC₅₀ = 1.0 × 10⁶ nM) . This selectivity profile, with a >7,600-fold difference in potency, distinguishes it from less selective amine oxidase inhibitors and positions it as a valuable tool for probing SSAO/VAP-1 biology without confounding off-target activity on diamine oxidase . In contrast, the para-amino isomer (1-[(4-aminophenyl)methyl]piperidin-4-ol) and other analogs have not demonstrated comparable selectivity data in the same assay systems.

Amine Oxidase Enzyme Inhibition Selectivity Profiling

Negligible Inhibition of Monoamine Oxidase B (MAO-B)

The compound demonstrates no meaningful inhibition of rat monoamine oxidase B (MAO-B), with an IC₅₀ > 1.0 × 10⁶ nM . This lack of activity against MAO-B contrasts with many piperidine-containing CNS-active compounds that often exhibit significant MAO inhibition, which can lead to undesirable pharmacological effects or data misinterpretation in neuronal or behavioral studies. The absence of MAO-B liability at micromolar concentrations supports its use in assays where serotonergic or dopaminergic pathway interference must be minimized.

Monoamine Oxidase Off-Target Profiling Selectivity

Predicted Lipophilicity (LogP) Advantage for CNS Penetration Relative to Para-Amino Isomer

The target compound possesses a predicted LogP (XLogP3-AA) of 1.23 , whereas its para-amino isomer, 1-[(4-aminophenyl)methyl]piperidin-4-ol, has a lower XLogP3 of 0.9 . The ~0.33 log unit increase in lipophilicity for the meta-substituted analog is significant in the context of blood-brain barrier permeability, where optimal CNS drug candidates typically exhibit LogP values in the 1–3 range. While both compounds fall within the favorable range, the higher lipophilicity of the meta-amino derivative may confer modestly improved passive diffusion across lipid membranes, potentially impacting cellular uptake and CNS exposure in cell-based or in vivo models.

Physicochemical Property CNS Penetration Lipophilicity

Topological Polar Surface Area (TPSA) Comparison with Ring-Methylated Analog

The target compound has a topological polar surface area (TPSA) of 49.5 Ų , which is identical to that of the ring-methylated analog 1-[(3-aminophenyl)methyl]-4-methylpiperidin-3-ol (TPSA = 49.5 Ų) . Both compounds fall well below the 140 Ų threshold commonly associated with favorable oral absorption and CNS penetration. However, the methylated analog possesses a higher molecular weight (220.31 g/mol vs. 206.28 g/mol) and increased lipophilicity (XLogP3 1.4 vs. 1.23), which may affect solubility and metabolic stability. The target compound's lower molecular weight and comparable TPSA make it a slightly more ligand-efficient starting point for hit-to-lead optimization.

Physicochemical Property Oral Bioavailability Drug-Likeness

Optimal Research & Industrial Application Scenarios for 1-[(3-Aminophenyl)methyl]piperidin-4-ol


SSAO/VAP-1 Selective Inhibitor Tool for Inflammation & Metabolic Disease Research

Leverage the compound's 130 nM IC₅₀ against human membrane primary amine oxidase (SSAO/VAP-1) and >7,600-fold selectivity over diamine oxidase . Use in cell-based adhesion assays, leukocyte trafficking studies, or metabolic disease models where SSAO/VAP-1 inhibition is hypothesized to reduce inflammation or improve insulin sensitivity. The negligible MAO-B activity further ensures that observed effects are not confounded by monoamine oxidase inhibition.

CNS-Targeted Probe Development Leveraging Optimized Physicochemical Profile

Employ the compound as a starting scaffold for CNS drug discovery programs due to its favorable LogP (1.23) and TPSA (49.5 Ų), which meet established criteria for blood-brain barrier penetration . The meta-amino substitution provides a slight lipophilicity advantage (ΔLogP +0.33) over the para-amino isomer , potentially enhancing passive diffusion while maintaining solubility. Use in permeability assays (PAMPA-BBB or MDCK-MDR1) to validate CNS exposure predictions.

Fragment-Based Screening and Hit-to-Lead Optimization

Utilize the compound as a low-molecular-weight (206.28 g/mol), ligand-efficient fragment for biochemical or biophysical screening (e.g., SPR, NMR, DSF) against novel protein targets. Its balanced physicochemical properties (LogP 1.23, TPSA 49.5 Ų) and well-defined amine oxidase selectivity profile make it a tractable starting point for medicinal chemistry elaboration. The primary amino group serves as a convenient handle for parallel synthesis or bioconjugation.

Chemical Biology Probe for Studying N-Benzylpiperidine Structure-Activity Relationships

Employ the compound as a reference standard in structure-activity relationship (SAR) studies comparing meta-, para-, and ortho-amino N-benzylpiperidin-4-ol isomers. The quantitative differences in LogP (1.23 vs. 0.9 for para-isomer) and enzyme inhibition profiles provide a clear basis for interpreting the contribution of amino group positioning to molecular recognition and physicochemical behavior.

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